Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester derivative commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework enhances shelf life and handling under ambient conditions, while the nitro and methyl substituents on the phenyl ring facilitate further functionalization in synthetic applications. The compound exhibits good solubility in organic solvents, making it suitable for homogeneous reaction conditions. Its crystalline nature allows for straightforward purification and characterization. This reagent is particularly useful in the synthesis of complex aryl and heteroaryl structures, offering reliable reactivity in palladium-catalyzed transformations. Care should be taken to store it under inert conditions to maintain stability.
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane structure
957062-84-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
CAS No:957062-84-9
MF:C13H18BNO4
MW:263.097323894501
MDL:MFCD09027081
CID:803309
PubChem ID:17750269
Update Time:2025-05-20

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
    • 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-
    • 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER
    • 2-Methyl-5-nitrophenyl boric acid pinacol ester
    • 2-Methyl-5-nitrophenylboronic acid, pinacol ester
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate
    • PubChem18757
    • LYFUUPOOXAXEEP-UHFFFAOYSA-N
    • ZXBA000483
    • OR3190
    • MB06753
    • FCH2821
    • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane
    • 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR
    • SY007279
    • 957062-84-9
    • DTXSID90590400
    • MFCD09027081
    • ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
    • SCHEMBL1897857
    • EN300-7384043
    • AKOS015950535
    • 2-Methyl-5-nitrophenylboronicAcidPinacolEster
    • CS-11163
    • Z2049929780
    • MDL: MFCD09027081
    • Inchi: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
    • InChI Key: LYFUUPOOXAXEEP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O

Computed Properties

  • Exact Mass: 263.13300
  • Monoisotopic Mass: 263.133
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3

Experimental Properties

  • Density: 1.13
  • Boiling Point: 378.9℃ at 760 mmHg
  • Flash Point: 182.9℃
  • Refractive Index: 1.514
  • PSA: 64.28000
  • LogP: 2.72560

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
212348-1g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95%
1g
£78.00 2022-03-01
Fluorochem
212348-5g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95%
5g
£234.00 2022-03-01
Fluorochem
212348-10g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95%
10g
£423.00 2022-03-01
Fluorochem
212348-25g
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 95%
25g
£768.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M188778-1g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 98%
1g
¥152.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M188778-25g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 98%
25g
¥2117.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M188778-5g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 98%
5g
¥534.90 2023-09-01
Alichem
A019109105-5g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 97%
5g
$297.00 2023-08-31
Alichem
A019109105-10g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 97%
10g
$520.80 2023-08-31
Alichem
A019109105-25g
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
957062-84-9 97%
25g
$978.64 2023-08-31

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
Reference
Preparation of heterocycles as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3.5 h, reflux
Reference
Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP)
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ;  1 h, 25 °C
Reference
Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization
Fuscaldo, Rodrigo S.; Vontobel, Pedro H. V.; Boeira, Eduam O.; Moro, Angelica V. ; Costa, Jessie S. da, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055

Production Method 4

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ,  Water ;  4 h, rt
Reference
Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process
Zhang, Jie; Wang, Xiaolong; Yu, Haitao; Ye, Jiahai, Synlett, 2012, 23(9), 1394-1396

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, reflux
Reference
Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane ,  1,4-Dioxane ;  6 h, 100 °C
Reference
Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer
, Korea, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt → 100 °C; 16 h, 100 °C
Reference
Preparation of coumarin-like cyclic compound as MEK inhibitor
, World Intellectual Property Organization, , ,

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Order Number:A858889
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):169.0/676.0
Email:sales@amadischem.com

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Introduction to Compound CAS No. 957062-84-9: 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

The compound with CAS No. 957062-84-9, commonly referred to as 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering.

The dioxaborolane framework of this compound is a key feature that contributes to its stability and reactivity. The presence of tetramethyl groups at positions 4 and 5 enhances the molecule's steric bulk, which can influence its reactivity in certain chemical reactions. Additionally, the 2-methyl-5-nitrophenyl substituent introduces electronic effects that can modulate the compound's behavior in different chemical environments.

Recent studies have highlighted the importance of dioxaborolane derivatives in the development of novel materials with tailored properties. For instance, researchers have explored the use of this compound as a precursor for the synthesis of advanced boron-containing polymers and ceramics. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and electronics industries.

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of nitrophenyl groups into the structure is achieved through precise nitration reactions, ensuring high purity and structural integrity. This compound's synthesis has been optimized to enhance yield and minimize by-products, making it more accessible for large-scale production.

In terms of applications, this compound has shown promise in the field of organometallic chemistry. Its ability to act as a boron source in metal-catalyzed reactions has led to its use in the synthesis of complex metalloorganic frameworks. These frameworks are being investigated for their potential use in catalysis and energy storage technologies.

Furthermore, the dioxaborolane structure has been found to exhibit interesting optical properties under certain conditions. Recent research has explored its potential as a component in light-emitting materials for next-generation displays and optoelectronic devices. The combination of its structural rigidity and electronic properties makes it a candidate for achieving higher efficiency in these applications.

The development of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane also contributes to advancements in green chemistry practices. Its use as an intermediate in sustainable chemical processes aligns with global efforts to reduce environmental impact while maintaining high standards of product quality.

In conclusion, CAS No. 957062-84-9 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future technological advancements is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
A858889
Purity:99%/99%
Quantity:25g/100g
Price ($):169.0/676.0
Email